Cycloviolin B

CAS No.:

Cat. No.: VC3676544

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Specification

Introduction

Natural Sources and Botanical Distribution

Cycloviolin B has been primarily isolated from Leonia cymosa, a plant species of the Violaceae family . This natural product exemplifies the rich biodiversity of cyclotides across various plant families, particularly within the Violaceae, Rubiaceae, and Fabaceae families.

The presence of Cycloviolin B in Leonia cymosa highlights the specialized biosynthetic pathways that exist in select plant species. The compound's natural occurrence in specific botanical sources suggests an evolutionary advantage, potentially serving as a defense mechanism against pathogens or herbivores, a characteristic trait of many cyclotides.

Chemical Structure and Properties

Structural Characteristics

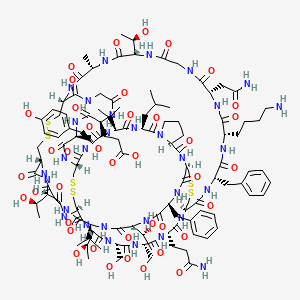

Cycloviolin B features the defining cyclotide characteristics: a circular peptide backbone and a cystine knot motif formed by three disulfide bonds in a specific arrangement. As a member of the bracelet subfamily of cyclotides, Cycloviolin B exhibits a particular loop arrangement that distinguishes it from the Möbius and hybrid subfamilies .

The molecular structure of Cycloviolin B includes a precise arrangement of amino acid residues that contribute to its biological activity. Like other cyclotides, its structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Physical and Chemical Properties

Cyclotides like Cycloviolin B typically exhibit distinct physical properties including high solubility characteristics, thermal stability, and resistance to various environmental conditions. These properties make them particularly interesting from a pharmaceutical perspective, as they may survive harsh conditions such as the gastrointestinal tract if developed as oral therapeutics.

The chemical reactivity of Cycloviolin B includes interactions with specific cellular components, particularly membrane phospholipids, which contribute to its biological activities. Understanding these chemical properties is essential for developing potential therapeutic applications and understanding its mechanism of action.

Biological Activities

Anti-HIV Activity

The most well-documented biological activity of Cycloviolin B is its anti-HIV properties . As indicated in comprehensive studies of cyclotides with anti-infective activity, Cycloviolin B demonstrates significant inhibitory effects against HIV replication. This activity positions it alongside other cyclotides such as Circulin E, which has also been documented to possess anti-HIV properties .

Research suggests that cyclotides like Cycloviolin B may interfere with HIV infection through multiple mechanisms, including disruption of the viral envelope membrane. This mechanism appears particularly effective against enveloped viruses, as cyclotides can interact with viral membranes rich in phosphatidylethanolamine phospholipids .

Membrane Interaction Mechanisms

The anti-infective properties of Cycloviolin B and related cyclotides likely involve interaction with cellular and viral membranes. Research on cyclotides has demonstrated their ability to disrupt bacterial membranes by forming pores, allowing ions and molecules to leak through the membrane barrier . Similar mechanisms may underlie Cycloviolin B's anti-HIV activity, potentially through interaction with the viral envelope.

Comparison with Other Anti-HIV Cyclotides

Structural and Functional Relationships

When compared to other anti-HIV cyclotides, Cycloviolin B shares structural similarities with compounds such as Circulin A, Circulin B, and Circulin E, all of which demonstrate documented anti-HIV activity . Table 1 from the research literature provides a comprehensive comparison of various cyclotides and their anti-infective properties, positioning Cycloviolin B within the broader context of this peptide family .

Comparative Activity Data

The following table presents comparative data on Cycloviolin B and other cyclotides with documented anti-HIV activity, based on the available scientific literature:

This comparative analysis illustrates that Cycloviolin B belongs to a select group of bracelet-type cyclotides with documented anti-HIV properties, primarily sourced from plants in the Violaceae and Rubiaceae families.

Research Developments and Mechanisms of Action

Current Understanding of Mechanism

Research suggests that cyclotides like Cycloviolin B may exert their anti-HIV effects through membrane disruption mechanisms. Studies on related cyclotides have shown that they can bind to and disrupt viral capsid membranes that are rich in phosphatidylethanolamine phospholipids . This interaction leads to pore formation and leakage of internal viral particles, effectively neutralizing the virus.

The mechanism appears to involve both electrostatic interactions between charged amino acid residues and phospholipid head groups, as well as hydrophobic interactions between non-polar residues and the lipid bilayer. This dual interaction mechanism may explain the selectivity of cyclotides for certain membrane compositions .

Research Challenges and Limitations

Despite the promising anti-HIV activity of Cycloviolin B, research challenges remain. As with many cyclotides, concerns exist regarding potential cytotoxicity and hemolytic effects, which may limit therapeutic development . Additionally, the complex structure of cyclotides presents challenges for large-scale synthesis and formulation.

Research into cyclotides has also explored approaches to mitigate these limitations, including modification strategies such as grafting bioactive peptides onto cyclotide scaffolds to improve specificity while maintaining stability . Such approaches may prove valuable for developing Cycloviolin B-derived therapeutics with improved safety profiles.

Future Research Directions

Structure-Activity Relationship Studies

Future research into Cycloviolin B should focus on detailed structure-activity relationship studies to identify the specific structural elements responsible for its anti-HIV activity. Such studies would facilitate the rational design of optimized derivatives with enhanced potency and selectivity.

Advanced structural biology techniques, including high-resolution nuclear magnetic resonance and crystallography, could provide deeper insights into the three-dimensional structure of Cycloviolin B and its interactions with target membranes or proteins.

Therapeutic Optimization Strategies

Research efforts should also address the potential limitations of Cycloviolin B as a therapeutic agent, particularly concerning its selectivity for viral versus mammalian cell membranes. Strategies may include:

-

Modification of specific amino acid residues to reduce hemolytic potential while maintaining anti-HIV activity

-

Development of targeted delivery systems to enhance specificity for viral particles

-

Exploration of synergistic combinations with conventional antiretroviral agents

Such approaches may overcome the current limitations and advance Cycloviolin B-derived compounds toward clinical development as novel anti-HIV therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume